1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine
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Overview
Description
1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine is a chemical compound with the molecular formula C17H15ClN2. It is known for its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a phenylhydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine typically involves the condensation of 1-chloro-3,4-dihydro-2-naphthaldehyde with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of prostate cancer.
Mechanism of Action
The mechanism of action of 1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer properties, the compound is believed to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of enzymes and receptors critical to cancer cell metabolism .
Comparison with Similar Compounds
Similar Compounds
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol: A related compound with a hydroxyl group instead of the hydrazone moiety.
(E)-1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-(4-methylphenyl)hydrazine: A derivative with a methyl-substituted phenyl group.
Uniqueness
1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene ring, chlorine atom, and phenylhydrazine moiety makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H15ClN2 |
---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
N-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C17H15ClN2/c18-17-14(11-10-13-6-4-5-9-16(13)17)12-19-20-15-7-2-1-3-8-15/h1-9,12,20H,10-11H2 |
InChI Key |
PAEZKFMNEUUWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NNC3=CC=CC=C3 |
Origin of Product |
United States |
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